molecular formula C7H9NO3S B3283656 2-Aminophenyl methanesulfonate CAS No. 77153-74-3

2-Aminophenyl methanesulfonate

Cat. No. B3283656
CAS RN: 77153-74-3
M. Wt: 187.22 g/mol
InChI Key: KAYWVTXIQHIARY-UHFFFAOYSA-N
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Description

2-Aminophenyl methanesulfonate , also known as mesylate , is an organosulfuric compound. Its molecular formula is C₇H₉NO₃S , and its structure can be represented as H₃C−S(=O)₂−OH . It is a colorless, hygroscopic liquid with a melting point of 17 to 19°C and a boiling point of 167°C at 10 mmHg. Methanesulfonic acid can dissolve a wide range of metal salts, often in higher concentrations than hydrochloric acid or sulfuric acid .


Physical And Chemical Properties Analysis

  • Acidity (pKa) : Approximately -1.9

Scientific Research Applications

Synthesis of Benzoxazoles

2-Aminophenyl methanesulfonate plays a role in the synthesis of 2-substituted benzoxazoles. Using methanesulfonic acid as a catalyst, this process allows the efficient synthesis of benzoxazoles from 2-aminophenol with various carboxylic acids. This method is compatible with a range of substituents, making it a versatile approach in organic synthesis (Kumar, Rudrawar, & Chakraborti, 2008).

Spectroscopy and Protonation Studies

The compound is used in spectroscopy studies, particularly in understanding the hyperporphyrin effect in protonated porphyrins with aminophenyl and pyridyl substituents. This research offers insights into the basicity of pyrrole nitrogens and their interaction with aminophenyl groups, contributing to our understanding of porphyrin chemistry (Wang & Wamser, 2014).

Amino Acid Analysis

2-Aminophenyl methanesulfonate is instrumental in the amino acid analysis of proteins and peptides. An analytical method utilizing methanesulfonic acid containing 2-aminophenyl derivates provides a precise composition of amino acids, including sensitive ones like tryptophan. This technique has applications in protein chemistry and bioanalysis (Simpson, Neuberger, & Liu, 1976).

Microbial Metabolism

In the field of microbiology, studies on the microbial metabolism of methanesulfonic acid, where 2-aminophenyl methanesulfonate may be involved, have revealed its role as a sulfur source for certain aerobic bacteria. This research is significant for understanding the biogeochemical cycling of sulfur (Kelly & Murrell, 1999).

Chelation and Macrocyclic Chemistry

2-Aminophenyl methanesulfonate contributes to the field of chelation and macrocyclic chemistry. It's used in the sulfomethylation of polyazamacrocycles, leading to the creation of mixed-side-chain macrocyclic chelates. This has implications for the development of novel chelating agents with potential applications in medical imaging and therapy (van Westrenen & Sherry, 1992).

Fluorescence Amino Acid Analysis

In bioanalytical chemistry, 2-aminophenyl methanesulfonate derivatives are used for fluorescence amino acid analysis. This approach enhances the detection and quantification of amino acids in proteins and peptides, crucial for biochemical research and diagnostics (Lee & Drescher, 1979).

Environmental and Electrochemical Applications

The compound has implications in environmental chemistry, particularly in the context of its role in the electrochemical processes involving metals. Methanesulfonic acid's properties, including its aqueous solubility and low toxicity,make it an ideal electrolyte in electroplating and other electrochemical processes. This has led to its increasing use in environmentally favorable applications, such as substituting hazardous materials in electroplating processes (Gernon, Wu, Buszta, & Janney, 1999).

Catalysis in Organic Synthesis

2-Aminophenyl methanesulfonate finds application in organic synthesis as a catalyst. For example, copper methanesulfonate is used in esterification reactions of carboxylic acids with alcohols. Compared to traditional Lewis acid catalysts, it offers ease of recovery and excellent reusability, highlighting its potential in sustainable chemistry (Jiang, 2005).

Mechanism of Action

The exact mechanism of action for 2-Aminophenyl methanesulfonate depends on its application. In organic synthesis, it acts as a Lewis acid catalyst , promoting reactions such as esterification, Biginelli reactions, and diacetoxylation. Its reactivity, selectivity, and reusability make it valuable in these processes .

Safety and Hazards

  • Precautionary Statements : Handle with care; avoid skin and eye contact; use appropriate protective measures

properties

IUPAC Name

(2-aminophenyl) methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-12(9,10)11-7-5-3-2-4-6(7)8/h2-5H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYWVTXIQHIARY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminophenyl methanesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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